Friedelin
Overview
Description
. It is primarily found in cork tissues and leaf materials. Friedelin has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Mechanism of Action
Target of Action
Friedelin, a pentacyclic triterpenoid, has been found to target carbonic anhydrase (CA) genes in humans with about 50% probability . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
For instance, it has been reported that this compound has significant potential, including antibacterial, anti-viral, and cytotoxic properties .
Biochemical Pathways
The biosynthesis of this compound involves the pentacyclization of squalene oxide to the lupanyl cation and ten suprafacial 1,2-shifts of methyls and hydrogens . In terms of its effect on biochemical pathways, the AMPK-mTOR signaling pathway was found crucial to the action of this compound on autophagy .
Pharmacokinetics
It has been suggested that this compound has low gastrointestinal absorption . This could potentially impact its bioavailability, which is a critical factor in determining the efficacy of a compound.
Result of Action
This compound has been reported to exhibit diverse biological activities such as anti-inflammatory, antibacterial, and antiviral properties . It has also been suggested that this compound could enhance neuronal synapse and improve memory deficits induced by scopolamine through the inhibition of β-secretase enzyme .
Action Environment
This compound is commonly distributed in plants and is found in edible fruits and vegetables . It has been suggested that environmental factors such as the presence of other compounds in these sources could potentially influence the action, efficacy, and stability of this compound. Furthermore, extraction methods such as ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis have been used to extract this compound with reduced environmental impact .
Biochemical Analysis
Biochemical Properties
Friedelin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound is a continuous process involving the pentacyclization of squalene oxide to the lupanyl cation and ten suprafacial 1,2-shifts of methyls and hydrogens .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedelin can be synthesized through the pentacyclization of squalene oxide to the lupanyl cation, followed by ten suprafacial 1,2-shifts of methyls and hydrogens . This biosynthetic pathway is continuous and involves several enzymatic steps.
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources using methods such as ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis . These methods are designed to reduce environmental impact. Additionally, recent advancements have led to the development of CRISPR/Cas9 technology and gene overexpression plasmids to produce this compound using genetically engineered yeast .
Chemical Reactions Analysis
Types of Reactions
Friedelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include derivatives like 3β-friedelinol, which has been reported to possess significant pharmacological potential, including antibacterial, antiviral, and cytotoxic properties .
Scientific Research Applications
Friedelin has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing various bioactive compounds.
Comparison with Similar Compounds
Friedelin is often compared with its derivative, 3β-friedelinol, which shares similar pharmacological properties but differs in its structural configuration . Other similar compounds include various friedelane triterpenoids, which have a diverse range of bioactivities. These compounds are found in lower plants such as lichens, oceanic green algae, certain forms of peat, and brown coal .
Conclusion
This compound is a versatile and bioactive compound with significant potential in various scientific fields. Its unique structure and diverse pharmacological properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXGFHWLZPCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871767 | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34539-66-7, 559-74-0 | |
Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Friedelin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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